molecular formula C24H44Sn B073449 Tetracyclohexyltin CAS No. 1449-55-4

Tetracyclohexyltin

Cat. No.: B073449
CAS No.: 1449-55-4
M. Wt: 451.3 g/mol
InChI Key: JUISPCSEIXBMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclohexyltin is a highly valuable organotin compound characterized by its four cyclohexyl groups bonded to a central tin atom. This structural configuration imparts significant steric bulk and lipophilicity, making it a pivotal reagent in advanced research, particularly in the fields of organic synthesis and materials science. Its primary application lies in its role as a transmetallating agent in Stille-type cross-coupling reactions, where it facilitates the transfer of a cyclohexyl group to palladium catalysts, enabling the formation of new carbon-carbon bonds in complex molecule construction. This is especially useful for introducing the robust, conformationally-restricted cyclohexyl moiety into target structures, such as pharmaceuticals, agrochemicals, and organic electronic materials.

Properties

IUPAC Name

tetracyclohexylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUISPCSEIXBMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162835
Record name Tetracyclohexylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-55-4
Record name Tetracyclohexylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracyclohexylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracyclohexylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracyclohexylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Mechanisms for Tetracyclohexyltin

Precursor Chemistry in Tetracyclohexyltin Synthesis

The primary route for synthesizing this compound relies on the use of powerful organometallic reagents and can involve subsequent redistribution reactions.

Grignard reagents, with the general formula RMgX, are fundamental in the formation of carbon-tin bonds. sigmaaldrich.comlibretexts.org In the synthesis of this compound, a cyclohexylmagnesium halide, such as cyclohexylmagnesium chloride or bromide, serves as the key precursor. google.comgoogle.com This reagent is typically prepared by reacting magnesium metal with a cyclohexyl halide in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comgoogle.comebsco.com

Reaction Scheme: 4 C₆H₁₁MgX + SnCl₄ → (C₆H₁₁)₄Sn + 4 MgXCl (where X = Cl or Br)

This method, while direct, is often plagued by a lack of selectivity, leading to a mixture of products rather than a high yield of the desired this compound. google.com

Disproportionation, a type of redox reaction where an element is simultaneously oxidized and reduced, is a relevant concept in organotin chemistry. studyrocket.co.uktestbook.comyoutube.com In the context of this compound synthesis, the direct Grignard reaction often yields this compound as a major by-product when the intended product is a tri-substituted organotin halide like tricyclohexyltin chloride. google.com

To improve the yield of the tri-substituted product, a subsequent disproportionation (or comproportionation) reaction can be employed. This compound is reacted with tin tetrachloride. In this reaction, the organotin compounds redistribute their organic and halide substituents, leading to the formation of the desired tricyclohexyltin chloride. google.com

Disproportionation Reaction Example: 3 (C₆H₁₁)₄Sn + SnCl₄ → 4 (C₆H₁₁)₃SnCl

This reaction is crucial for maximizing the economic efficiency of the synthesis of tricyclohexyltin compounds, which might otherwise have yields as low as 10-20% from the direct Grignard synthesis. google.com

Mechanistic Investigations of Tin-Carbon Bond Formation

The formation of the tin-carbon bond is a critical step in the synthesis of organotin compounds. While detailed mechanistic studies specifically for this compound are not extensively documented in the provided sources, the general mechanism for reactions involving Grignard reagents and metal halides can be inferred. The carbon atom attached to magnesium in the Grignard reagent is highly nucleophilic due to the polarity of the C-Mg bond. fakirchandcollege.org

The reaction with tin tetrachloride likely proceeds through a series of sequential nucleophilic attacks. The nucleophilic cyclohexyl anion from the Grignard reagent attacks the electrophilic tin atom, displacing a chloride ion. This process repeats until all four chloride atoms have been substituted by cyclohexyl groups. The reaction is driven by the formation of stable magnesium salts (MgXCl). google.comebsco.com The mechanism involves the cleavage of the existing C-Mg bond and the formation of a new Sn-C bond. fakirchandcollege.org

Side Reactions and By-Product Formation in this compound Synthesis

The synthesis of organotin compounds via the Grignard route is seldom perfectly selective. The reaction of cyclohexylmagnesium halide with tin tetrachloride typically produces a mixture of organotin species with varying degrees of alkylation. google.comgoogle.com

When synthesizing this compound, or more commonly, when it is formed as a by-product, other cyclohexyltin derivatives are also generated. google.com The stoichiometry of the Grignard reagent to the tin tetrachloride is a critical factor, but controlling the reaction to yield a single product is challenging. The primary side reactions lead to the formation of partially substituted products. google.com

For instance, if the target is tricyclohexyltin chloride, this compound is often an undesired by-product, with yields sometimes reaching 50% or more. google.com Conversely, the reaction mixture will also contain dicyclohexyltin dichloride and monocyclohexyltin trichloride. google.com

Table 1: Products from the Reaction of Cyclohexylmagnesium Halide with Tin Tetrachloride

Compound NameChemical FormulaRole in Synthesis
This compound(C₆H₁₁)₄SnCan be the desired product or a major by-product. google.com
Tricyclohexyltin Chloride(C₆H₁₁)₃SnClOften the desired product, but direct synthesis yields can be low. google.com
Dicyclohexyltin Dichloride(C₆H₁₁)₂SnCl₂A common by-product in the reaction mixture. google.comgoogle.com
Cyclohexyltin TrichlorideC₆H₁₁SnCl₃A potential by-product from incomplete substitution.

Electrophilic Cleavage Reactions of Tin-Alicyclic Bonds

The tin-carbon bond in tetraorganotin compounds, including the tin-alicyclic bond in this compound, is susceptible to cleavage by various electrophiles. fakirchandcollege.orgle.ac.uk This reactivity is a cornerstone of organotin chemistry, allowing for the transformation of organotin compounds into other functionalized molecules. fakirchandcollege.orgscielo.br

The cleavage reaction generally involves an electrophilic attack on the carbon atom of the tin-carbon bond, which is often assisted by a nucleophilic attack at the tin center. fakirchandcollege.orgscielo.br Reagents such as halogens (e.g., iodine) and mineral acids can cleave the Sn-C bond. le.ac.uk For example, the acid-catalyzed cleavage of an Aryl-SnR₃ bond proceeds via the equation: Aryl-SnR₃ + H⁺ → Aryl-H + R₃Sn⁺. le.ac.uk

Studies on related tricyclohexylphenylstannanes have shown that these compounds undergo cleavage by agents like aqueous-ethanolic perchloric acid and iodine in carbon tetrachloride. le.ac.uk The rate and mechanism of this cleavage are influenced by the nature of the substituents on the tin atom and the electrophile itself. The cleavage of tin-alicyclic bonds is generally more difficult than for tin-allyl or tin-phenyl bonds but is a well-established reaction pathway. fakirchandcollege.org The process can be considered an Sₑ2 (bimolecular electrophilic substitution) reaction at the carbon atom. scielo.br

Mechanistic Models for Bond Cleavage (e.g., Four-Centered Transition States)

The cleavage of the carbon-tin (C-Sn) bond in tetraalkyltin compounds, such as this compound, is a reaction of significant mechanistic interest. One prominent pathway for this transformation is through electrophilic cleavage, where an electrophile attacks one of the alkyl-tin bonds. scispace.comscielo.br

Research into the cleavage of C-Sn bonds in tetraalkyltin compounds by electrophilic reagents (designated E-N, where E is the electrophile and N is the nucleophile) in various solvents has provided detailed mechanistic insights. scispace.comscielo.br A key model proposed for this reaction involves a four-membered ring transition state. scispace.comscielo.br

In this mechanism, the reaction is initiated by the interaction between the tetraalkyltin compound and the electrophilic reagent. The process can be described as an intramolecular reaction within an intermediate complex. scispace.comscielo.br The electrophile (E) attacks a carbon atom, while the nucleophilic part (N) coordinates to the tin atom, forming a cyclic, four-centered transition state (C-E-N-Sn). scispace.comscielo.br

A critical consequence of this cyclic constraint is the stereochemistry of the reaction. The mechanism dictates that the cleavage must proceed with retention of configuration at the carbon center. scispace.comscielo.brdtic.mil Experimental observations have confirmed this retention of configuration. scispace.comscielo.br Another feature of this pathway is its relatively low selectivity; all the alkyl-tin bonds are cleaved with similar rate constants, making it difficult to selectively cleave just one group in an unsymmetrical tetraalkyltin. scispace.comscielo.br This electrophilic substitution is generally a bimolecular reaction, being first order in the tetraalkyltin and first order in the electrophilic reagent. scispace.comscielo.br

Table 2: Features of the Four-Centered Transition State Mechanism for C-Sn Bond Cleavage
FeatureDescriptionSource
Reaction TypeElectrophilic Substitution scispace.comscielo.br
Key IntermediateFour-membered ring transition state (C-E-N-Sn) scispace.comscielo.br
Stereochemistry at CarbonRetention of configuration scispace.comscielo.brdtic.mil
SelectivityLow; all alkyl-tin bonds are cleaved at similar rates. scispace.comscielo.br
KineticsOverall second-order: first order in tetraalkyltin and first order in electrophile. scispace.comscielo.br

Spectroscopic Characterization and Structural Elucidation of Tetracyclohexyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds, with ¹¹⁹Sn NMR being particularly informative about the environment of the tin atom.

Tetracyclohexyltin is frequently employed as a secondary external standard for ¹¹⁹Sn NMR spectroscopy. researchgate.netbrilliantlightpower.comnehu.ac.in Its chemical shift is well-established, although minor variations in the reported values exist depending on the experimental conditions and the primary reference used (typically tetramethyltin (B1198279), SnMe₄). brilliantlightpower.comasianpubs.orgasianpubs.orgmdpi.comamazonaws.com The isotropic chemical shift (δiso) is a key parameter derived from these studies. amazonaws.com

Solid-state NMR studies provide information not only on the isotropic chemical shift but also on the chemical shift anisotropy (CSA). The CSA describes the orientation dependence of the tin nucleus's magnetic shielding and is defined by the principal components of the shielding tensor (σ₁₁, σ₂₂, σ₃₃). asianpubs.org Key parameters derived from the CSA are the anisotropy (ζ), which represents the difference between the most shielded component and the isotropic value, and the asymmetry (η), which describes the deviation from axial symmetry. asianpubs.org These parameters are crucial for understanding the electronic distribution around the tin nucleus in the solid state. asianpubs.orgasianpubs.org

Table 1: Reported ¹¹⁹Sn NMR Chemical Shifts for this compound (as a Reference Standard)

Chemical Shift (δ) in ppmReference(s)
-93 amazonaws.comdatapdf.commdpi.com
-94.8 um.edu.my
-97.35 brilliantlightpower.comasianpubs.orgasianpubs.orgijcce.ac.irbirmingham.ac.uk
-97.4 researchgate.netmdpi.comiastate.edu

Solid-state ¹¹⁹Sn NMR, particularly utilizing Cross-Polarization/Magic Angle Spinning (CP/MAS), is a powerful tool for analyzing the local environment of tin atoms in solid materials. researchgate.netasianpubs.orgasianpubs.orgum.edu.my This technique is especially useful for distinguishing between different tin sites within a crystal lattice or in polymeric structures. researchgate.netasianpubs.org For instance, it can differentiate between four-coordinate and five-coordinate tin atoms in the solid state. asianpubs.org

In the context of experimental setup, this compound is often used to optimize the Hartmann-Hahn matching conditions for ¹¹⁹Sn CP/MAS experiments. asianpubs.orgasianpubs.orgxtalpi.com The experiments are typically conducted at various spinning rates to accurately identify the isotropic chemical shifts from the spinning sidebands. brilliantlightpower.comasianpubs.org The analysis of the resulting spectra, including the isotropic chemical shift and CSA parameters, provides detailed insights into the coordination and geometry of the tin centers in the solid phase. researchgate.netasianpubs.org

Two-dimensional correlation spectroscopy, which links the ¹H and ¹¹⁹Sn nuclei, offers an advanced method for structural elucidation. Techniques such as ¹H/¹¹⁹Sn Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy are instrumental in identifying tin atoms that are bonded to or in close proximity to hydrogen atoms. mdpi.comiastate.edu

Proton-detected methods, like ¹H{¹¹⁹Sn} D-HMQC, are particularly sensitive and allow for the unambiguous identification of different tin sites by correlating them with specific proton environments, such as Sn-OH moieties in zeolites. mdpi.comiastate.edu This approach has been successfully used to distinguish and quantify different types of "open" and "closed" tin sites in catalysts, providing direct evidence of their local structures. mdpi.comiastate.edu

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly infrared (IR) analysis, is used to identify the characteristic vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the bonded atoms and the force constants of the bonds, providing a molecular fingerprint.

The IR spectrum of an organotin compound provides valuable information about its structure, including the coordination of ligands to the tin atom. A key vibrational mode in this compound is the stretching of the tin-carbon (Sn-C) bond.

The Sn-C stretching frequency in organotin compounds is sensitive to the coordination number of the tin atom, although it is not the most sensitive indicator. researchgate.net For tetra-alkyltin compounds, these stretching frequencies typically appear in the far-infrared region. General literature indicates that for various organotin compounds, the Sn-C (alkyl) stretching vibration is found in the range of 505-590 cm⁻¹. um.edu.my More specifically, bands in the 579-542 cm⁻¹ region have been assigned to the Sn-C stretching frequency. asianpubs.org For comparison, the symmetric and asymmetric Sn-C stretching vibrations in tetramethyltin are observed at 510 cm⁻¹ and 520 cm⁻¹, respectively. asianpubs.org The precise frequency for the tin-cyclohexyl stretch in this compound would fall within these general ranges, reflecting the specific mass and electronic effects of the cyclohexyl group.

Table 2: Comparison of Sn-C Stretching Frequencies in Various Organotin Compounds

Advanced Spectroscopic Techniques for Structural Probing

Beyond NMR and IR spectroscopy, other advanced analytical techniques are employed to provide a comprehensive structural profile of this compound. These methods can probe the molecular mass, fragmentation patterns, and the precise three-dimensional arrangement of atoms in the solid state.

Mass spectrometry is a vital tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. amazonaws.comresearchgate.net For this compound, electron ionization mass spectrometry reveals a characteristic pattern. The NIST Mass Spectrometry Data Center reports key peaks at mass-to-charge ratios (m/z) of 205, 287, and 203. asianpubs.org This fragmentation pattern arises from the successive loss of cyclohexyl radicals from the molecular ion.

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. xtalpi.comrigaku.com This technique involves diffracting X-rays off a single crystal to produce a diffraction pattern, which can then be used to calculate the electron density and, consequently, the positions of the atoms within the crystal's unit cell. nehu.ac.incia.gov For many organotin compounds, X-ray crystallography has provided precise data on bond lengths, bond angles, and solid-state conformations. nehu.ac.in However, despite the utility of this technique, a specific, publicly available crystal structure determination for this compound has not been identified in the surveyed literature. Therefore, detailed crystallographic parameters such as unit cell dimensions and space group for this specific compound are not presented here.

Advanced Applications of Tetracyclohexyltin in Chemical Research

Tetracyclohexyltin in Ion-Selective Electrode Development

The unique electrochemical properties of this compound have been harnessed to create highly effective ion-selective electrodes (ISEs), which are analytical tools that measure the activity of a specific ion in a solution. researchgate.net These sensors operate by developing a potential difference across a selective membrane that is proportional to the concentration of the target ion. acs.orgd-nb.info

Application as Anionic Carrier in Membrane Sensors (e.g., Salicylate (B1505791) Sensors)

Research has demonstrated that this compound is an effective anionic carrier when incorporated into polyvinyl chloride (PVC) based membranes for ion-selective electrodes. cdnsciencepub.comethz.ch Specifically, it has been successfully used to construct sensors for the salicylate anion. rsc.org In this application, the this compound is dispersed within a plasticized PVC membrane. The central tin atom of the this compound molecule acts as a Lewis acid, selectively binding to anionic species like salicylate through axial coordination. stackexchange.com This interaction is the basis for the electrode's selective response. A typical membrane composition for a salicylate sensor involves a mixture of PVC, a plasticizer such as benzyl (B1604629) acetate (B1210297) (BA), a cationic additive like hexadecyltrimethylammonium bromide (HTAB), and the this compound ion carrier. cdnsciencepub.comacs.org

Electrochemical Performance and Selectivity Mechanisms

The electrochemical performance of salicylate sensors using this compound as an ionophore is notable for its high selectivity and sensitivity. cdnsciencepub.com The mechanism of selectivity relies on the specific and reversible binding between the tin(IV) center of the this compound and the target anion. stackexchange.com This organometallic interaction allows the sensor to effectively discriminate against many other common inorganic and organic anions, such as chloride, sulfate, nitrate, phosphate, and acetate. cdnsciencepub.com

Sensors constructed with this compound exhibit a Nernstian response, meaning the measured potential is directly proportional to the logarithm of the salicylate ion concentration over a broad range. cdnsciencepub.comrsc.org The performance characteristics of these sensors are well-documented, showcasing their utility in analytical applications. cdnsciencepub.com

Table 1: Electrochemical Performance of a this compound-Based Salicylate Sensor

Parameter Value Reference
Linear Concentration Range 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M cdnsciencepub.com, rsc.org
pH Range 5.5 to 10.5 cdnsciencepub.com, rsc.org
Response Time ~15 seconds cdnsciencepub.com
Limit of Detection 8.0 x 10⁻⁸ M cdnsciencepub.com
Nernstian Slope Nernstian cdnsciencepub.com, rsc.org

This compound as a Reference Standard in Spectroscopic Analyses

In the field of spectroscopy, particularly Nuclear Magnetic Resonance (NMR), reference standards are crucial for ensuring the accuracy and comparability of data across different instruments and experiments. arkat-usa.org this compound serves as a widely accepted secondary external reference standard for ¹¹⁹Sn NMR spectroscopy. ethz.chacs.org

The chemical shift of a nucleus in an NMR spectrum is reported relative to a standard compound, which is assigned a chemical shift of 0 ppm. For ¹¹⁹Sn NMR, the primary standard is tetramethyltin (B1198279) (TMT). acs.org However, due to its stability and well-defined resonance, this compound is frequently used as a secondary standard. ethz.chacs.orgresearchgate.net Its ¹¹⁹Sn isotropic chemical shift is consistently reported at approximately -97.4 ppm relative to tetramethyltin. researchgate.netcdnsciencepub.compsu.edu This established value allows researchers to accurately calibrate their spectra for the analysis of other tin-containing compounds. researchgate.netstrem.comontosight.ai

Role in Organometallic Catalysis Research

This compound also plays a role in the field of catalysis, both as a reference material for understanding catalytic sites and as a potential starting material for creating catalysts. greenpeace.togoogleapis.com

Investigation of Tin Sites in Heterogeneous Catalysts (e.g., Sn-β Zeolites) Referencing this compound

Sn-β zeolites are important solid Lewis acid catalysts used in various industrial reactions, including the transformation of biomass. cdnsciencepub.com Understanding the exact nature and structure of the tin active sites within the zeolite framework is critical for optimizing catalyst performance. Solid-state ¹¹⁹Sn NMR spectroscopy is a powerful technique for this characterization.

In studies aimed at identifying and characterizing the different tin sites in Sn-β zeolites, this compound is used as an external reference standard to calibrate the ¹¹⁹Sn chemical shifts. researchgate.netcdnsciencepub.com By referencing the complex signals from the tin sites within the zeolite to the known -97.4 ppm signal of this compound, researchers can accurately identify different tin environments, such as "open" and "closed" tin sites, and study their interconversion. cdnsciencepub.com

Potential as a Precursor for Catalytic Species

This compound is identified as a precursor for the synthesis of catalytically active materials. greenpeace.togoogleapis.com Tetraorganotins, as a class, are known intermediates in the manufacturing of other organotin compounds that are used as catalysts in processes like transesterification reactions.

More specifically, this compound has been listed as a precursor for CO-oxidation catalysts. greenpeace.to It can also be used to synthesize tin oxide (SnO₂) nanoparticles, which themselves have applications in catalysis. googleapis.com While it is one of many organotin compounds that can be used in catalyst synthesis, its role as a starting material highlights its utility in the development of new catalytic systems.

Contributions to Advanced Materials Science

This compound, an organotin compound with the chemical formula (C₆H₁₁)₄Sn, is gaining interest in materials science due to its unique properties. ontosight.ai This section explores its role in the development of novel material architectures and its contribution to the study of non-linear optical properties in organotin clusters.

The integration of organotin compounds, including this compound and its derivatives, into new material architectures is a burgeoning field of research. These compounds serve as versatile building blocks and precursors for a variety of materials with tailored properties. ontosight.aiunl.pt

One significant application is their use as stabilizers for polymers like polyvinyl chloride (PVC). researchgate.netlupinepublishers.com Organotin compounds enhance the thermal and light stability of PVC, preventing degradation and embrittlement. researchgate.netnih.gov Diorganotin dithiolates and carboxylates are particularly effective in this role. wikipedia.org The development of "estertins," a class of organotin compounds, has provided stabilizers with low volatility and extractability. anjs.edu.iq

Organotin compounds are also crucial as catalysts in the production of polymeric materials. lupinepublishers.comafirm-group.com For instance, dibutyltin (B87310) dilaurate is a widely used catalyst for the formation of polyurethanes and the vulcanization of silicones. wikipedia.orguobabylon.edu.iq The catalytic activity of organotin compounds is attributed to their Lewis acidic nature. lupinepublishers.com

Furthermore, organotin compounds are precursors for the synthesis of tin oxide (SnO₂) nanoparticles. ontosight.aipsu.edu These nanoparticles have applications in catalysis, electronics, and energy storage devices. ontosight.ai this compound, for example, can be used to produce these nanoparticles, highlighting its role in creating advanced inorganic materials. ontosight.ai

The synthesis of organotin polyethers represents another avenue for creating novel material architectures. nih.govmdpi.com These polymers, which can be derived from natural and synthetic polymers, exhibit a range of biological activities and have potential applications as biomaterials. nih.govmdpi.com

The table below summarizes the various roles of organotin compounds in creating novel material architectures.

Application AreaSpecific Role of Organotin CompoundExample Compound(s)
Polymer Stabilization Heat and light stabilizer for PVCDiorganotin dithiolates, Dibutyltin dilaurate, Estertins
Polymer Synthesis Catalyst for polyurethane formation and silicone vulcanizationDibutyltin dilaurate
Nanomaterial Synthesis Precursor for tin oxide (SnO₂) nanoparticlesThis compound
Biomaterials Formation of organotin polyethers with biological activityOrganotin dihalides reacted with diols

This table provides a summary of the diverse applications of organotin compounds in materials science.

Recent research has unveiled the significant non-linear optical (NLO) properties of certain organotin clusters, particularly those with a hetero-adamantane structure. researchgate.netbohrium.com These materials can exhibit second-harmonic generation (SHG) or generate a supercontinuum of light, often appearing as white light, when irradiated with a laser. researchgate.netkit.edu

The NLO response of these organotin sulfide (B99878) clusters, with the general formula [(RSn)₄S₆], is highly dependent on the nature of the organic substituent (R) attached to the tin atom. researchgate.netresearchgate.net Studies have shown that clusters with electron-rich substituents like phenyl, cyclopentadienyl, and cyclohexyl tend to exhibit white-light generation (WLG). researchgate.netresearchgate.net The presence of these cyclic substituents that provide sufficient electron density appears to be a key factor. researchgate.net

The structure of the inorganic core and intermolecular interactions also play a crucial role in the observed NLO properties. kit.edud-nb.info Distortions in the cluster core are linked to the generation of a supercontinuum, while more ideal cluster structures tend to show SHG. researchgate.net The introduction of selenium in place of sulfur in the inorganic core can cause a red-shift in the WLG emission spectra. researchgate.net

Chiral organotin complexes have also been synthesized and have demonstrated NLO properties. orientjchem.org The functionalization of organotin sulfide clusters with molecules like pyrene (B120774) can modify their optical absorption and introduce fluorescence properties. d-nb.info

The table below details the relationship between the substituent and the observed non-linear optical properties in organotin sulfide clusters.

Substituent (R)Observed NLO Property
PhenylWhite-Light Generation (WLG)
CyclopentadienylWhite-Light Generation (WLG)
CyclohexylWhite-Light Generation (WLG)
MethylSecond-Harmonic Generation (SHG)
NaphthylSecond-Harmonic Generation (SHG)

This table illustrates the influence of different organic substituents on the non-linear optical response of organotin sulfide clusters. researchgate.netkit.edu

Theoretical and Computational Investigations of Tetracyclohexyltin

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and understanding the electronic nature of molecules like tetracyclohexyltin jocpr.comnih.gov.

Molecular Geometry Optimization: The first step in a computational investigation is typically a geometry optimization researchgate.netarxiv.org. This process starts with an initial guess of the molecular structure, and then the algorithm systematically alters the atomic coordinates to find the arrangement with the lowest possible energy, known as the ground state geometry. For this compound, the expected geometry features a central tin atom bonded to the four cyclohexyl groups in a tetrahedral arrangement. The flexibility of the cyclohexyl rings means multiple low-energy conformations (e.g., chair, boat) could exist, and computational methods can determine the most stable conformer.

Commonly used DFT functionals for such optimizations include B3LYP, which balances accuracy and computational cost effectively for a wide range of molecules nih.gov. Basis sets, such as 6-31G(d) or larger, are employed to describe the spatial distribution of electrons researchgate.net. After an optimization is complete, a frequency calculation is performed to confirm that the structure is a true energy minimum, characterized by the absence of any imaginary frequencies nih.gov.

Bonding Analysis: The Sn-C bond is a defining feature of organotin compounds. In tetraalkyltins, this bond is significantly longer and weaker than corresponding C-C or Si-C bonds lupinepublishers.com. The typical Sn-C bond length is approximately 2.15 Å lupinepublishers.comresearchgate.net. This elongated bond makes the tin center more accessible to attacking reagents and contributes to the characteristic reactivity of these compounds lupinepublishers.com. The bonding is largely covalent but polarized, with the carbon atom being slightly more electronegative than the tin atom.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. (Note: These are typical, representative values based on calculations of analogous tetraalkyltin compounds, as specific literature values for this compound are not available.)
ParameterPredicted Value
Sn-C Bond Length~2.15 - 2.18 Å
C-Sn-C Bond Angle~109.5° (tetrahedral)
Coordination Geometry at SnTetrahedral

Mechanistic Modeling of Reaction Pathways

Computational chemistry provides indispensable tools for mapping the energetic landscape of a chemical reaction, allowing for the detailed study of its mechanism youtube.com. This involves identifying stable reactants and products, as well as the high-energy transition states that connect them on the potential energy surface rowansci.comucsb.eduresearchgate.net.

A fundamental reaction of tetraorganotins is the electrophilic cleavage of a tin-carbon bond. A computational study of this reaction for this compound would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an electrophile like Br₂) and the products (e.g., tricyclohexyltin bromide and cyclohexyl bromide) are optimized to find their minimum energy structures.

Transition State Search: A search is conducted for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions ucsb.eduresearchgate.net. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods are used for this purpose researchgate.net.

Frequency Calculation and IRC: A frequency calculation on the located TS structure is crucial to verify it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Sn bond and formation of the C-Br bond) rowansci.com. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that this transition state correctly connects the intended reactants and products.

From these calculations, the activation energy (the energy difference between the transition state and the reactants) can be determined, providing a quantitative measure of the reaction's kinetic feasibility.

Computational Studies of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, especially NMR chemical shifts, is one of the most successful applications of computational chemistry in structural elucidation researchgate.netmdpi.com. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived nih.govimist.ma.

For organotin compounds, the ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination environment of the tin atom researchgate.net. Computational prediction of these shifts can be highly accurate. The process involves:

Optimizing the molecular geometry, as described in section 6.1.

Performing a GIAO-DFT calculation on the optimized structure.

Including solvent effects, often through a Polarizable Continuum Model (PCM), is important as NMR spectra are typically recorded in solution nih.govmdpi.com.

For heavy elements like tin, relativistic effects can be significant and may need to be accounted for through specialized methods or basis sets for the highest accuracy mdpi.comresearchgate.netnih.govvu.nl.

The strong correlation between experimentally measured and computationally predicted ¹¹⁹Sn NMR chemical shifts for a range of tetraorganotin compounds demonstrates the predictive power of this methodology.

Table 2: Comparison of Experimental and Calculated ¹¹⁹Sn NMR Chemical Shifts for Representative Tetraorganotin Compounds, Demonstrating the Accuracy of GIAO-DFT Methods.
CompoundExperimental δ(¹¹⁹Sn) (ppm)Calculated δ(¹¹⁹Sn) (ppm)Reference
Tetramethyltin (B1198279)0.00.0 (Reference) researchgate.net
Tetraethyltin-8.0-9.2 researchgate.net
Tetra-n-propyltin-16.0-17.5 researchgate.net
Tetra-n-butyltin-21.0-22.1 researchgate.net

Theoretical Insights into Organotin Reactivity

Theoretical studies provide a fundamental understanding of the factors governing the reactivity of organotin compounds, which is primarily dictated by a combination of steric and electronic effects researchgate.netchemrxiv.org.

Electronic Effects: The Sn-C bond is polarized with a partial positive charge on the tin atom and a partial negative charge on the carbon atom (Snᵟ⁺-Cᵟ⁻). This polarity defines the primary modes of reactivity: the tin atom is susceptible to nucleophilic attack, while the α-carbon atom can act as a nucleophile. The cyclohexyl groups are classified as electron-donating alkyl groups, which slightly increase the electron density on the tin atom compared to more electronegative substituents. This electronic structure is a key factor in reactions like electrophilic cleavage, where an electrophile preferentially attacks the electron-rich Sn-C bond nih.gov.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Academic research has solidified the role of tetracyclohexyltin in several key areas of chemistry. Its most prominent and widely documented application is as a secondary reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for ¹¹⁷Sn and ¹¹⁹Sn nuclei. cdnsciencepub.comdcu.iequora.comacs.org Its chemical stability and well-defined resonance signal make it a reliable benchmark for calibrating chemical shifts in the study of other organotin compounds. cdnsciencepub.comacs.org

Beyond its use in spectroscopy, this compound serves as a critical starting material, or precursor, in synthetic organometallic chemistry. ontosight.ai It is utilized in redistribution reactions with tin(IV) chloride to produce other valuable organotin compounds, such as tricyclohexyltin chloride and dicyclohexyltin dichloride. dcu.iegoogle.com These reactions are fundamental for accessing a range of organotin halides with specific properties and applications. wikipedia.org

Furthermore, research has demonstrated its utility as a precursor in materials science for the synthesis of advanced functional materials. ontosight.ai Notably, it has been used to create adamantane-type organotin chalcogenide clusters. nih.gov These organic-inorganic hybrid materials have shown potential for applications in nonlinear optics, including the generation of white light. nih.gov In a more specialized application, this compound has also been employed as an ion carrier in the development of a highly selective electrochemical sensor for salicylate (B1505791) ions. chemicalbook.comresearchgate.net

PropertyValueReference
Molecular FormulaC₂₄H₄₄Sn fishersci.comnih.gov
Molecular Weight451.31 g/mol nih.govthermofisher.com
AppearanceWhite solid fishersci.comthermofisher.com
Melting Point241 - 250 °C chemicalbook.comfishersci.com
Boiling Point476.6 ± 28.0 °C (Predicted) chemicalbook.com
SolubilitySparingly soluble in water chemicalbook.comchemsrc.com
Application AreaSpecific UseSignificanceReference
NMR SpectroscopySecondary external reference standard for ¹¹⁷Sn and ¹¹⁹Sn NMR.Provides a stable and reliable signal for the accurate calibration of chemical shifts in organotin chemistry. cdnsciencepub.comquora.comacs.org
Organometallic SynthesisPrecursor in redistribution reactions with tin(IV) chloride.Enables the synthesis of other organotin halides like tricyclohexyltin chloride. dcu.iegoogle.com
Materials SciencePrecursor for organotin chalcogenide clusters.Leads to the formation of hybrid materials with nonlinear optical properties for applications like white-light generation. ontosight.ainih.gov
Sensor TechnologyIon carrier in a PVC-based membrane sensor.Used to construct a highly selective sensor for salicylate ions. chemicalbook.comresearchgate.net

Unresolved Questions and Research Gaps

Despite its established uses, several research gaps and unresolved questions concerning this compound persist.

Behavior as an NMR Standard: While widely used as an NMR reference, there is a lack of comprehensive studies on its stability and signal behavior under the full range of modern experimental conditions. caltech.edu NMR as a technique has inherent limitations in sensitivity, and the accuracy of standards is paramount. quora.com Research is needed to understand how the chemical shift of this compound is affected by variables such as ultra-high magnetic fields, complex solvent mixtures, and wide temperature gradients. bipm.org

Control of Synthetic Reactivity: The synthesis of compounds like tricyclohexyltin chloride via redistribution reactions often results in a mixture of products, including dicyclohexyltin dichloride. google.com A significant research gap exists in developing more selective and higher-yield synthetic routes. This requires a deeper mechanistic understanding of the redistribution process to minimize the formation of by-products.

Nanoparticle Formation and Surface Chemistry: this compound has been identified as a precursor for tin oxide nanoparticles, but the precise mechanisms of its decomposition and oxidation at the nanoscale are not fully understood. ontosight.ai Further investigation is required to determine how the bulky cyclohexyl ligands influence the size, morphology, and surface properties of the resulting nanoparticles, a crucial aspect for applications in catalysis and electronics. researchgate.netacs.org

Emerging Trends in this compound Research

Current research trajectories point towards the increasing importance of this compound as a building block for sophisticated functional materials.

Advanced Optoelectronic Materials: A prominent trend is the use of this compound in the synthesis of complex organotin chalcogenide clusters for optoelectronic applications. nih.gov Research is moving beyond simple precursors to explore how varying the organic substituent—in this case, the cyclohexyl group—can precisely tune the electronic and optical properties of these materials. nih.govubbcluj.ro The objective is to design novel compounds with tailored characteristics for white-light generation and other non-linear optical phenomena.

Functionalized Supramolecular Assemblies: An emerging area involves using the clusters derived from this compound as nodes for creating larger, more complex structures. ubbcluj.ro Research projects are focused on designing organotin chalcogenide clusters decorated with functional groups that can act as linkers for creating metal-organometallic networks (MOMNs). ubbcluj.rokit.edu This trend positions this compound as a foundational component for building highly ordered, multi-component materials with novel catalytic or electronic properties.

Potential for Interdisciplinary Collaborations

Addressing the research gaps and capitalizing on the emerging trends in this compound research will necessitate collaborations across multiple scientific disciplines.

Q & A

Q. What are the established synthetic routes for tetracyclohexyltin, and how can researchers optimize yield and purity?

this compound is commonly synthesized via redistribution reactions. For example, reacting this compound with stannic chloride (SnCl₄) in equimolar ratios produces dicyclohexyltin dichloride. Crystallization via slow evaporation of an ether solution yields pure crystals suitable for X-ray analysis . Key optimization steps include:

  • Stoichiometric control to minimize side products.
  • Solvent selection (e.g., ether for slow crystallization).
  • Purity verification through elemental analysis (e.g., C: 40.36% found vs. 40.50% calculated; H: 6.55% found vs. 6.23% calculated) and melting point comparison (88–89°C, consistent with literature) .

Table 1: Elemental Analysis of Dicyclohexyltin Dichloride (Synthesized from this compound)

ElementCalculated (%)Found (%)
C40.5040.36
H6.236.55

Q. How should researchers characterize this compound derivatives to confirm structural identity?

Advanced characterization involves:

  • X-ray crystallography : Orthorhombic crystal system (Pbcm space group) with unit cell parameters a = 6.671 Å, b = 9.445 Å, c = 24.203 Å .
  • Cross-polarization MAS NMR : Used to study tin nuclei in isotropic environments. Optimal Hartmann-Hahn matching at 43–70 kHz MAS, with linear amplitude ramping on the ¹H channel .
  • Elemental analysis and melting point to validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound complexes?

Discrepancies in NMR or XRD results may arise from:

  • Sample purity : Impurities from incomplete redistribution reactions can distort spectra. Re-crystallization and repeated elemental analysis are critical .
  • Dynamic vs. static disorder : In crystallography, use temperature-dependent studies to distinguish between structural disorder and thermal motion .
  • MAS NMR parameter optimization : Adjust spinning speed (e.g., 43–70 kHz) and cross-polarization conditions to enhance signal resolution .

Q. What methodological considerations are essential for studying this compound’s reactivity in catalytic systems?

Key steps include:

  • Controlled reaction environments : Use inert atmospheres (argon/glovebox) to prevent oxidation of tin centers.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ techniques like NMR or FTIR to identify intermediates.
  • Computational modeling : Pair experimental data with DFT calculations to elucidate reaction mechanisms (e.g., ligand exchange pathways) .

Table 2: Crystal Data for this compound Derivatives

ParameterValue
FormulaC₁₂H₂₂Cl₂Sn
Molecular weight355.9 g/mol
Space groupOrthorhombic (Pbcm)
Unit cell volume1525.0 ų

Q. How should researchers design experiments to investigate this compound’s role in modulating tin-ligand coordination?

  • Variable-temperature studies : Use VT-NMR or XRD to observe structural changes with temperature.
  • Ligand substitution reactions : Replace cyclohexyl groups with electron-withdrawing/donating ligands (e.g., chloride, aryl) to study electronic effects.
  • Spectroscopic benchmarking : Compare MAS NMR data with reference compounds (e.g., SnO or [(LB)SnCl]⁺ complexes) to assign chemical shifts .

Methodological Guidance for Data Analysis

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

  • Detailed supplementary materials : Document synthesis protocols, solvent ratios, and purification steps in supporting information .
  • Cross-validation : Use multiple techniques (e.g., XRD + NMR + elemental analysis) to confirm results .
  • Ethical reporting : Disclose conflicts of interest, funding sources, and data availability per journal guidelines .

Q. How can researchers address gaps in existing literature on this compound’s applications?

  • Systematic reviews : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions .
  • Collaborative data sharing : Adhere to ethical standards for reproducing publicly available data, including proper attribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracyclohexyltin
Reactant of Route 2
Tetracyclohexyltin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.